![molecular formula C20H23ClN2O B5880404 2-(4-chlorophenyl)-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B5880404.png)
2-(4-chlorophenyl)-N-[4-(1-piperidinylmethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-N-[4-(1-piperidinylmethyl)phenyl]acetamide, commonly referred to as CPCA, is a chemical compound that has gained significant attention in the field of scientific research. CPCA is a member of the acetamide family of compounds and is a potent inhibitor of the dopamine transporter (DAT).
Mécanisme D'action
The primary mechanism of action of CPCA is the inhibition of dopamine reuptake by 2-(4-chlorophenyl)-N-[4-(1-piperidinylmethyl)phenyl]acetamide. 2-(4-chlorophenyl)-N-[4-(1-piperidinylmethyl)phenyl]acetamide is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, which terminates the action of dopamine. Inhibition of 2-(4-chlorophenyl)-N-[4-(1-piperidinylmethyl)phenyl]acetamide by CPCA leads to an increase in dopamine levels in the synaptic cleft, which enhances dopaminergic neurotransmission. This increase in dopamine levels has been shown to have therapeutic effects in various neurological disorders.
Biochemical and Physiological Effects:
CPCA has been shown to have significant biochemical and physiological effects in various animal models. Studies have shown that CPCA increases the release of dopamine in the striatum, which is responsible for regulating motor function. CPCA has also been shown to increase the levels of norepinephrine and serotonin in the brain, which are neurotransmitters that play a critical role in regulating mood and behavior. CPCA has also been shown to have effects on other neurotransmitter systems, including the glutamatergic and GABAergic systems.
Avantages Et Limitations Des Expériences En Laboratoire
CPCA has several advantages and limitations for lab experiments. One advantage of CPCA is its potency and selectivity for 2-(4-chlorophenyl)-N-[4-(1-piperidinylmethyl)phenyl]acetamide inhibition. CPCA has been shown to be a more potent inhibitor of 2-(4-chlorophenyl)-N-[4-(1-piperidinylmethyl)phenyl]acetamide than other compounds, such as cocaine. This potency and selectivity make CPCA an ideal compound for studying the role of dopamine in neurological disorders. One limitation of CPCA is its potential toxicity. Studies have shown that high doses of CPCA can lead to neurotoxicity in animal models. This toxicity limits the use of CPCA in clinical trials and highlights the need for further research to determine the safety and efficacy of CPCA.
Orientations Futures
There are several future directions for research on CPCA. One area of research is the development of novel compounds based on the structure of CPCA. These compounds could have improved selectivity and potency for 2-(4-chlorophenyl)-N-[4-(1-piperidinylmethyl)phenyl]acetamide inhibition and could be used in the treatment of neurological disorders. Another area of research is the investigation of the effects of CPCA on other neurotransmitter systems, such as the glutamatergic and GABAergic systems. Finally, further research is needed to determine the safety and efficacy of CPCA in clinical trials and to develop new treatment strategies for neurological disorders.
Méthodes De Synthèse
CPCA can be synthesized using a multi-step process that involves the reaction of 4-chloroacetophenone with piperidine followed by the reaction of the resulting compound with 4-(aminomethyl)benzonitrile. The final product is obtained through the reaction of the intermediate compound with acetic anhydride. The synthesis method of CPCA has been well-established and is widely used in the scientific community.
Applications De Recherche Scientifique
CPCA has been extensively studied in the field of neuroscience due to its ability to inhibit the reuptake of dopamine. Dopamine is a neurotransmitter that plays a critical role in regulating mood, motivation, and reward. Inhibition of 2-(4-chlorophenyl)-N-[4-(1-piperidinylmethyl)phenyl]acetamide by CPCA leads to an increase in dopamine levels in the brain, which has been shown to have therapeutic effects in various neurological disorders. CPCA has been studied as a potential treatment for disorders such as attention deficit hyperactivity disorder (ADHD), Parkinson's disease, and drug addiction.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-N-[4-(piperidin-1-ylmethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O/c21-18-8-4-16(5-9-18)14-20(24)22-19-10-6-17(7-11-19)15-23-12-2-1-3-13-23/h4-11H,1-3,12-15H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRNFJKLTRVOBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>51.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26663933 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-chlorophenyl)-N-[4-(piperidin-1-ylmethyl)phenyl]acetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.